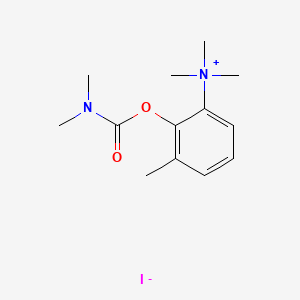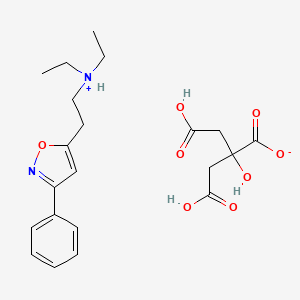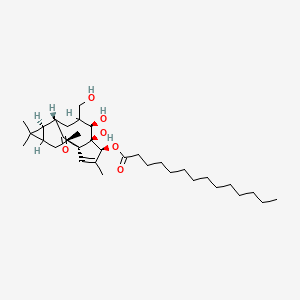
Tetradecanoic acid, 1a,2,5,5a,6,9,10,10a-octahydro-5,5a-dihydroxy-4-(hydroxymethyl)-1,1,7,9-tetramethyl-11-oxo-1H-2,8a-methanocyclopenta(a)cyclopropa(e)cyclodecen-6-yl ester, (1aR-(1aalpha,2beta,5beta,5abeta,6beta,8aalpha,9alpha,10aalpha))-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tetradecanoic acid, 1a,2,5,5a,6,9,10,10a-octahydro-5,5a-dihydroxy-4-(hydroxymethyl)-1,1,7,9-tetramethyl-11-oxo-1H-2,8a-methanocyclopenta(a)cyclopropa(e)cyclodecen-6-yl ester, (1aR-(1aalpha,2beta,5beta,5abeta,6beta,8aalpha,9alpha,10aalpha))- is a complex organic compound known for its significant biological activities
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of this compound involves multiple steps, starting from simpler organic molecules. The process typically includes:
Formation of the core structure: This involves cyclization reactions to form the cyclopenta and cyclopropa rings.
Functional group modifications: Introduction of hydroxyl, methyl, and oxo groups through various organic reactions such as oxidation and reduction.
Esterification: The final step involves esterification to attach the tetradecanoic acid moiety.
Industrial Production Methods
Industrial production of this compound is complex and requires precise control of reaction conditions. It often involves:
High-pressure reactors: To facilitate cyclization reactions.
Catalysts: To increase the efficiency of functional group modifications.
Purification steps: Including chromatography and crystallization to obtain the pure compound.
Analyse Des Réactions Chimiques
Types of Reactions
This compound undergoes several types of chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to oxo groups.
Reduction: Reduction of oxo groups back to hydroxyl groups.
Substitution: Replacement of hydrogen atoms with other functional groups.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate (KMnO4) for oxidation reactions.
Reducing agents: Such as sodium borohydride (NaBH4) for reduction reactions.
Catalysts: Such as palladium on carbon (Pd/C) for hydrogenation reactions.
Major Products
The major products formed from these reactions include various derivatives with modified functional groups, which can be further studied for their biological activities.
Applications De Recherche Scientifique
This compound has several scientific research applications, including:
Chemistry: Used as a model compound to study complex organic reactions.
Biology: Studied for its potential effects on cellular processes.
Medicine: Investigated for its potential therapeutic effects, including anticancer and antiviral activities
Mécanisme D'action
The mechanism of action of this compound involves:
Activation of protein kinase C (PKC): Leading to various cellular responses, including apoptosis in cancer cells.
Interaction with cellular membranes: Affecting membrane fluidity and signaling pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
Ingenol mebutate: Known for its anticancer properties and similar structural features.
Hexadecanoic acid: A simpler fatty acid with different biological activities.
Uniqueness
This compound is unique due to its complex structure, which allows it to interact with multiple molecular targets and pathways, making it a versatile molecule for scientific research.
Propriétés
Numéro CAS |
83036-62-8 |
|---|---|
Formule moléculaire |
C34H56O6 |
Poids moléculaire |
560.8 g/mol |
Nom IUPAC |
[(1S,4S,5S,6R,9S,10R,14R)-5,6-dihydroxy-7-(hydroxymethyl)-3,11,11,14-tetramethyl-15-oxo-4-tetracyclo[7.5.1.01,5.010,12]pentadec-2-enyl] tetradecanoate |
InChI |
InChI=1S/C34H56O6/c1-6-7-8-9-10-11-12-13-14-15-16-17-27(36)40-31-22(2)20-33-23(3)18-26-28(32(26,4)5)25(30(33)38)19-24(21-35)29(37)34(31,33)39/h20,23-26,28-29,31,35,37,39H,6-19,21H2,1-5H3/t23-,24?,25+,26?,28+,29-,31+,33+,34+/m1/s1 |
Clé InChI |
BGJQCVCRJRMOGD-XZIFVCQGSA-N |
SMILES isomérique |
CCCCCCCCCCCCCC(=O)O[C@H]1C(=C[C@@]23[C@@]1([C@@H](C(C[C@H](C2=O)[C@H]4C(C4(C)C)C[C@H]3C)CO)O)O)C |
SMILES canonique |
CCCCCCCCCCCCCC(=O)OC1C(=CC23C1(C(C(CC(C2=O)C4C(C4(C)C)CC3C)CO)O)O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


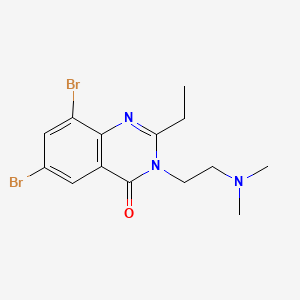
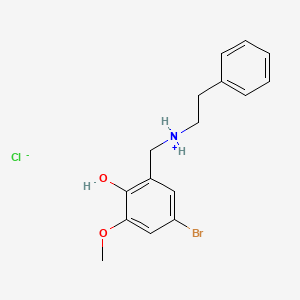
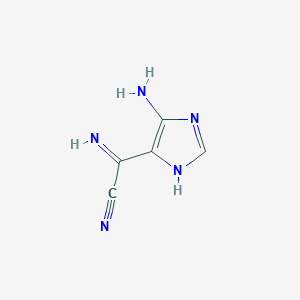
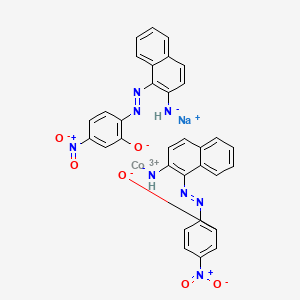
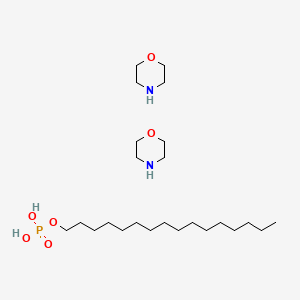
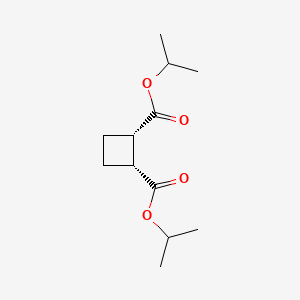
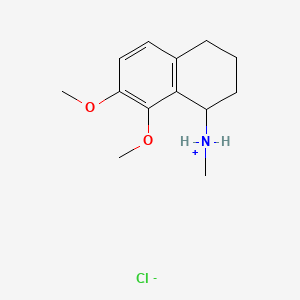
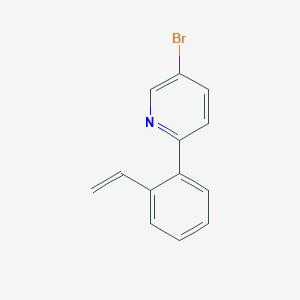
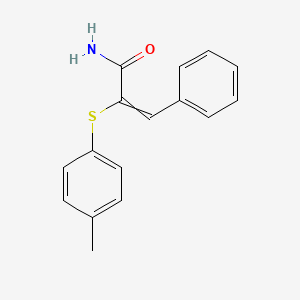
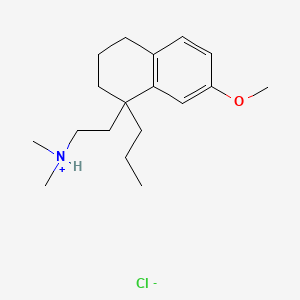
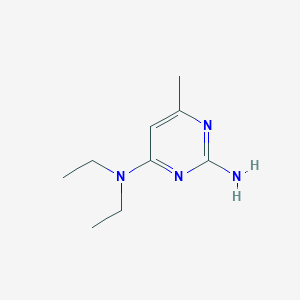
![[(2R,3S,4S,5R,6R)-5-acetyloxy-3,4,6-trihydroxyoxan-2-yl]methyl acetate](/img/structure/B13774332.png)
